1-Amino-2-phenylcyclopropanecarboxylic acid, trans-
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Overview
Description
1-Amino-2-phenylcyclopropanecarboxylic acid, trans- is a chemical compound with the molecular formula C10H11NO2 and a molecular weight of 177.1998 g/mol . This compound is characterized by a cyclopropane ring substituted with an amino group and a phenyl group, making it an interesting subject for various chemical studies.
Preparation Methods
The synthesis of 1-Amino-2-phenylcyclopropanecarboxylic acid, trans- can be achieved through several synthetic routesThe reaction conditions typically include the use of diazo compounds and transition metal catalysts to facilitate the cyclopropanation process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Amino-2-phenylcyclopropanecarboxylic acid, trans- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Amino-2-phenylcyclopropanecarboxylic acid, trans- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Studies have explored its potential as a biochemical probe due to its unique structural features.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism by which 1-Amino-2-phenylcyclopropanecarboxylic acid, trans- exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
1-Amino-2-phenylcyclopropanecarboxylic acid, trans- can be compared with other similar compounds such as:
1-Amino-2-phenylcyclopropanecarboxylic acid, cis-: Differing in the spatial arrangement of the substituents.
1-Phenylcyclopropanecarboxylic acid: Lacking the amino group.
2-Phenylcyclopropanecarboxylic acid: Differing in the position of the phenyl group
The uniqueness of 1-Amino-2-phenylcyclopropanecarboxylic acid, trans- lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
3200-83-7 |
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Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
(1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c11-10(9(12)13)6-8(10)7-4-2-1-3-5-7/h1-5,8H,6,11H2,(H,12,13)/t8-,10+/m0/s1 |
InChI Key |
MRUPFDZGTJQLCH-WCBMZHEXSA-N |
Isomeric SMILES |
C1[C@H]([C@]1(C(=O)O)N)C2=CC=CC=C2 |
Canonical SMILES |
C1C(C1(C(=O)O)N)C2=CC=CC=C2 |
Origin of Product |
United States |
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